Oxalato de titanio de potasio dihidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

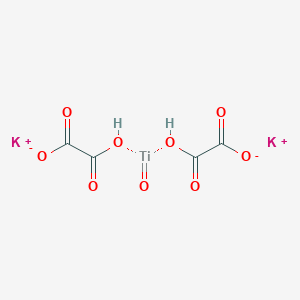

Potassium titanium oxide oxalate dihydrate, or KTiO3·2H2O, is an inorganic compound with a wide variety of applications in industrial and scientific research. It is a white crystalline solid that is insoluble in water and has a molecular weight of 223.18 g/mol. It is composed of potassium, titanium, oxygen, and oxalate ions in a 2:1:3:2 ratio. KTiO3·2H2O is used in a variety of industries, such as electronics, pharmaceuticals, and cosmetics, due to its unique properties. In scientific research, it is used as a catalyst in organic reactions, as a precursor for the synthesis of titanium dioxide, and as a material for electrochemical cells.

Aplicaciones Científicas De Investigación

Catalizador en Síntesis Orgánica

El oxalato de titanio de potasio dihidratado (PTO) sirve como un catalizador eficaz en la síntesis orgánica. Su excelente solubilidad en agua permite que se separe fácilmente de la mezcla de reacción después de la finalización de la reacción . Esta propiedad es particularmente beneficiosa para la síntesis de derivados de cromeno a través de una reacción de condensación de tres componentes que involucra aldehídos aromáticos, malononitrilo y resorcinol o naftol .

Funcionalización de Superficies de Aleaciones de Aluminio

El PTO se usa como un electrolito en el proceso de oxidación electroquímica de plasma (PEO) para crear una capa de TiO2 en la superficie de aleaciones de aluminio . Esta aplicación es crucial para mejorar la resistencia a la corrosión y la dureza superficial de los componentes de aluminio utilizados en varias industrias, incluyendo la aeroespacial y la automotriz.

Precursor para Nanopartículas de Dióxido de Titanio

Los investigadores utilizan PTO como un precursor para sintetizar nanopartículas de dióxido de titanio (TiO2) . Estas nanopartículas tienen una amplia gama de aplicaciones, desde celdas fotovoltaicas hasta fotocatalizadores en procesos de limpieza ambiental.

Dispositivos Electrónicos

Las propiedades eléctricas del TiO2 lo convierten en un material valioso en la fabricación de dispositivos electrónicos. El PTO puede contribuir a la producción de resistencias, condensadores y otros componentes electrónicos que requieren propiedades dieléctricas precisas.

Cada una de estas aplicaciones demuestra la versatilidad y la importancia del this compound en la investigación científica y los procesos industriales. Su función como catalizador, precursor y material funcional subraya su importancia en el avance de la tecnología y la sostenibilidad ambiental .

Mecanismo De Acción

Target of Action

Potassium titanium oxide oxalate dihydrate, also known as dipotassium;2-hydroxy-2-oxoacetate;oxotitanium, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactants in the synthesis process, where it facilitates the reaction and increases the yield of the desired product .

Mode of Action

The compound interacts with its targets by facilitating the reaction process. For instance, it can be used as a catalyst to synthesize chromene derivatives via a three-component condensation reaction of aromatic aldehydes, malononitrile, and resorcinol/naphthol . It can also be used as an electrolyte to functionalize the surface of aluminum alloy with a TiO2 layer by plasma electrolytic oxidation (PEO) .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of chromene derivatives and the functionalization of aluminum alloy surfaces . The downstream effects of these processes depend on the specific reactions and the products formed.

Result of Action

The result of the action of potassium titanium oxide oxalate dihydrate is the successful facilitation of the desired chemical reactions. For example, it can help synthesize chromene derivatives or create a TiO2 layer on an aluminum alloy surface . The molecular and cellular effects of the compound’s action depend on the specific reactions it facilitates.

Action Environment

The action, efficacy, and stability of potassium titanium oxide oxalate dihydrate can be influenced by various environmental factors. For instance, the compound is sensitive to air, heat, and humidity . Therefore, it should be stored under inert gas (nitrogen or argon) at 2-8°C . The compound is also soluble in water, which can affect its behavior in aqueous environments .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Potassium titanium oxide oxalate dihydrate is known to interact with various biomolecules in biochemical reactions. It is used as a catalyst to synthesize chromene derivatives via a three-component condensation reaction of aromatic aldehydes, malononitrile, and resorcinol/ naphthol . The nature of these interactions is largely dependent on the specific conditions of the reaction and the other molecules present.

Cellular Effects

It is known that this compound can be used as an electrolyte to functionalize the surface of aluminum alloy with TiO2 layer by plasma electrolytic oxidation (PEO) . This suggests that it may have some influence on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in the synthesis of chromene derivatives , suggesting that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Temporal Effects in Laboratory Settings

The thermal dehydration reaction of potassium titanium oxide oxalate dihydrate has been studied using thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) in a nitrogen atmosphere at different heating rates . It dehydrates in a single step through a practically irreversible process .

Metabolic Pathways

It is known to participate in the synthesis of chromene derivatives , suggesting that it may interact with enzymes or cofactors in this pathway.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Potassium titanium oxide oxalate dihydrate involves the reaction between potassium oxalate, titanium tetrachloride, and water. The reaction is carried out in the presence of hydrochloric acid and at a controlled temperature to obtain the desired product.", "Starting Materials": [ "Potassium oxalate", "Titanium tetrachloride", "Water", "Hydrochloric acid" ], "Reaction": [ "Add 10g of potassium oxalate to 100ml of water and stir until it dissolves completely.", "Add 5ml of hydrochloric acid to the solution and stir for 5 minutes.", "Slowly add 10ml of titanium tetrachloride to the solution while stirring continuously.", "Maintain the temperature of the solution at 50°C and continue stirring for 1 hour.", "Filter the resulting product and wash it with distilled water.", "Dry the product at 80°C for 2 hours to obtain Potassium titanium oxide oxalate dihydrate." ] } | |

Número CAS |

14481-26-6 |

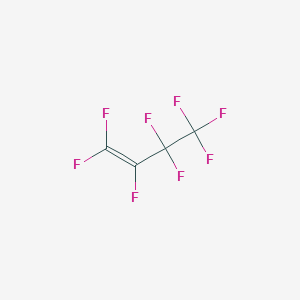

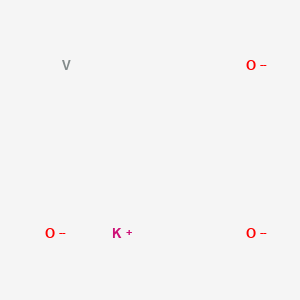

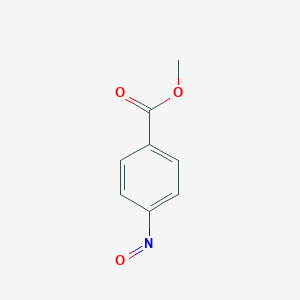

Fórmula molecular |

C4K2O9Ti |

Peso molecular |

318.10 g/mol |

Nombre IUPAC |

dipotassium;oxalate;oxotitanium(2+) |

InChI |

InChI=1S/2C2H2O4.2K.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);;;;/q;;2*+1;;+2/p-4 |

Clave InChI |

UHWHMHPXHWHWPX-UHFFFAOYSA-J |

SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O=[Ti].[K+].[K+] |

SMILES canónico |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O=[Ti+2].[K+].[K+] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does potassium titanium oxide oxalate dihydrate contribute to the formation of coatings during plasma electrolytic oxidation?

A: Potassium titanium oxide oxalate dihydrate serves as a source of titanium ions in the electrolyte solution during the PEO process []. When a high voltage is applied, plasma discharges occur at the interface of the electrolyte and the aluminum alloy substrate. These discharges generate intense heat, leading to the formation of a reactive environment. Within this environment, the potassium titanium oxide oxalate dihydrate decomposes, releasing titanium ions that react with the aluminum oxide layer on the substrate. This reaction leads to the incorporation of titanium oxide into the growing coating, influencing its morphology, phase composition, and ultimately its properties.

Q2: What changes in coating properties are observed with varying concentrations of potassium titanium oxide oxalate dihydrate in the electrolyte?

A: The research by [] highlights that increasing the concentration of potassium titanium oxide oxalate dihydrate in the electrolyte leads to several notable changes in the resulting coatings:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)

![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)